molecular formula C5H5NO3S B1295824 Pyridine-4-sulfonic acid CAS No. 5402-20-0

Pyridine-4-sulfonic acid

Cat. No.: B1295824
CAS No.: 5402-20-0
M. Wt: 159.17 g/mol
InChI Key: PTWLOSARXIJRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-4-sulfonic acid is an organic compound with the molecular formula C5H5NO3S. It is a derivative of pyridine, where a sulfonic acid group is attached to the fourth carbon of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-4-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of pyridine using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the fourth position of the pyridine ring .

Industrial Production Methods

In industrial settings, this compound is often produced through continuous flow processes that allow for large-scale production. These methods involve the use of advanced reactors and catalysts to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound N-oxide, pyridine-4-sulfonamide, and various substituted pyridine derivatives .

Scientific Research Applications

Pyridine-4-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-4-sulfonic acid is unique due to its specific positioning of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly useful in selective synthesis and industrial applications .

Properties

IUPAC Name

pyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWLOSARXIJRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902725
Record name NoName_3274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5402-20-0
Record name 4-Pyridinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS92GQS9EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Pyridine-4-sulfonic acid
Reactant of Route 3
Reactant of Route 3
Pyridine-4-sulfonic acid
Reactant of Route 4
Reactant of Route 4
Pyridine-4-sulfonic acid
Reactant of Route 5
Pyridine-4-sulfonic acid
Reactant of Route 6
Pyridine-4-sulfonic acid
Customer
Q & A

Q1: What can you tell us about the synthesis of Pyridine-4-sulfonic acid based on this research paper?

A1: The research paper titled "[A new synthesis of pyridine-3-and pyridine-4-sulfonic acids]." [] focuses on a novel method for synthesizing both Pyridine-3-sulfonic acid and this compound. Although specific details about the synthesis procedure are not available in the abstract, the title suggests that this paper introduces a new approach compared to previously existing methods. This new synthesis pathway could be of interest to researchers looking for improved efficiency, yield, or access to specific isomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.